molecular formula C8H8N2O3S B5146749 2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one

2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one

Cat. No.: B5146749
M. Wt: 212.23 g/mol
InChI Key: QBKFYJWVRSZVGZ-UHFFFAOYSA-N
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Description

2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one is a heterocyclic compound that features a thienoazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one typically involves the reaction of tetrahydrothieno[3,2-c]pyridines with electron-deficient alkynes. This domino reaction can be carried out in various solvents, leading to the formation of the desired thienoazepine structure . The reaction conditions often include refluxing in methanol or 2-propanol, and the yields can vary significantly depending on the specific reactants and conditions used .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thienoazepine core can undergo substitution reactions, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are often used depending on the specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups into the thienoazepine core.

Scientific Research Applications

2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological macromolecules. The thienoazepine core may also interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothieno[3,2-c]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Benzothieno[2,3-c]pyridines: These compounds have a benzene ring fused to the thienoazepine core, leading to different chemical and biological properties.

Uniqueness

2-Nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity

Properties

IUPAC Name

2-nitro-4,6,7,8-tetrahydrothieno[3,2-b]azepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c11-7-3-1-2-6-5(9-7)4-8(14-6)10(12)13/h4H,1-3H2,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKFYJWVRSZVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(S2)[N+](=O)[O-])NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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